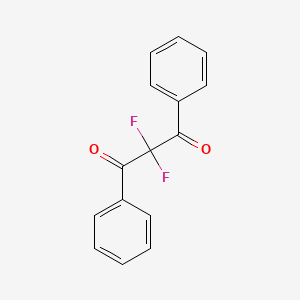

2,2-Difluoro-1,3-diphenylpropane-1,3-dione

描述

Structure

3D Structure

属性

CAS 编号 |

365-00-4 |

|---|---|

分子式 |

C15H10F2O2 |

分子量 |

260.23 g/mol |

IUPAC 名称 |

2,2-difluoro-1,3-diphenylpropane-1,3-dione |

InChI |

InChI=1S/C15H10F2O2/c16-15(17,13(18)11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10H |

InChI 键 |

JOVRDMZVXGHYHX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)(F)F |

产品来源 |

United States |

Chemical Reactivity and Transformation Pathways of 2,2 Difluoro 1,3 Diphenylpropane 1,3 Dione

Nucleophilic Reactivity and its Role as a Fluoroalkylating Reagent

2,2-Difluoro-1,3-diphenylpropane-1,3-dione is a key precursor for generating α,α-difluoroenolate intermediates. These intermediates are highly reactive nucleophiles that can engage with a variety of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes the parent compound an effective fluoroalkylating reagent in organic synthesis.

As a Source for α,α-Difluoroenolate Intermediates

The generation of α,α-difluoroenolate intermediates from this compound is a critical step that unlocks its synthetic potential. The presence of a base facilitates the deprotonation of the monofluorinated precursor, which is in equilibrium with its enol form, leading to the formation of the difluorinated product. The enolization of the intermediate 2-fluoro-1,3-diketone is often the rate-determining step in the difluorination process. nih.gov The resulting 2,2-difluoro-1,3-diketones exist in their keto-tautomeric forms. nih.gov The addition of a base or water can accelerate the enolization of the monofluoro-diketone intermediates, which is crucial for the second fluorination step to occur. nih.gov

Reactions with Electrophiles: Aldehydes and Isatins

Once formed, the α,α-difluoroenolate intermediates can react with various electrophiles. While specific reactions of this compound's enolate with aldehydes are a staple of difluoroenolate chemistry, isatins represent another important class of electrophiles. Isatin (B1672199), with its electrophilic carbonyl group at the C3 position, is well-suited to react with nucleophiles. uc.pt Multicomponent reactions involving isatin derivatives often proceed through the formation of an azomethine ylide intermediate, which then undergoes cycloaddition with a dipolarophile to generate diverse spirooxindole derivatives. uc.pt

Transformations Involving Sulfur-Containing Reagents (e.g., Diaryl Disulfides)

The nucleophilic α,α-difluoroenolate derived from this compound can also react with sulfur-containing electrophiles. For instance, reactions with diaryl disulfides would lead to the formation of α,α-difluoro-α-thio-β-diketones. This transformation introduces a sulfur functionality alongside the difluoromethyl group, creating a synthetically versatile building block for further chemical manipulations.

C-C Bond Activation and Cleavage Reactions

Beyond its utility as a fluoroalkylating agent, this compound can undergo reactions involving the activation and cleavage of its carbon-carbon bonds. These transformations open up alternative synthetic pathways that are not reliant on its nucleophilic character.

Role as a Leaving Group in Alkylation Processes

In certain reaction manifolds, the core structure of this compound can be strategically employed as a leaving group in alkylation reactions. This process involves the cleavage of a C-C bond, allowing for the transfer of an alkyl group to a nucleophile. Such a strategy is valuable in constructing complex molecular architectures where the dicarbonyl unit is ultimately removed.

Mechanistic Insights into Bond Scission

The scission of the C-C bond in compounds like this compound can be promoted under various conditions. For example, oxidative C-C bond activation has been demonstrated as a general strategy for the 1,3-oxidation of cyclopropanes. organic-chemistry.orgnih.govnih.gov In some electrochemical reactions, the C-C bond cleavage of arylcyclopropanes can be initiated by anodic oxidation to form a radical cation, which weakens the Cα-Cβ bond. scispace.comresearchgate.net This can lead to the formation of a benzyl (B1604629) radical and subsequently a benzyl carbonium ion, which is then attacked by a nucleophile to yield a 1,3-difunctionalized product. scispace.comresearchgate.net These mechanistic principles can be extended to understand the C-C bond cleavage in other systems, including β-dicarbonyl compounds, under appropriate reaction conditions.

Data Tables

Table 1: Screening Conditions for the Fluorination of 1,3-diphenylpropane-1,3-dione (B8210364) nih.gov

| Entry | Base Additive | Equiv of Additive | Equiv of F₂ | Crude Yield of 2a (%) | Crude Yield of 3a (%) |

| 3 | DABCO | 1 | 1 | 4 | 20 |

| 4 | DABCO | 1 | 2 | 1 | 37 |

| 7 | DABCO | 0.1 | 1 | 28 | 8 |

| 8 | Quinuclidine (B89598) | 1 | 1 | 10 | 43 |

| 9 | Quinuclidine | 1.2 | 1 | 1 | 43 |

| 10 | Et₃N | 1 | 1 | 25 | 6 |

| 11 | Cs₂CO₃ | 1 | 1 | 4 | 14 |

| 12 | NaCl | 1 | 1 | 33 | 12 |

Conversion levels were determined by NMR spectroscopy. nih.gov 2a refers to the monofluorinated product and 3a refers to the difluorinated product, this compound.

Cyclization and Heterocycle Formation Reactions of this compound

The unique structural features of this compound, namely the presence of two electrophilic carbonyl carbons and an acidic difluoromethylene group, make it a versatile precursor for the synthesis of a variety of heterocyclic compounds. The gem-difluoro group significantly influences the reactivity of the dicarbonyl system, often directing the course of cyclization reactions to yield fluorinated heterocycles of significant interest in medicinal and materials chemistry.

Cascade and Domino Reactions

Cascade and domino reactions, characterized by a series of intramolecular transformations occurring in a single synthetic operation, represent an efficient strategy for the construction of complex molecular architectures. While the application of this compound in such reaction sequences is a developing area of research, its potential is underscored by the known reactivity of related 1,3-dicarbonyl compounds. These compounds can participate in domino reactions initiated by Michael additions, aldol (B89426) condensations, or other nucleophilic attacks, leading to the formation of polycyclic and spirocyclic systems.

For instance, the reaction of 1,3-dicarbonyl compounds with bifunctional reagents in a domino fashion is a well-established method for synthesizing diverse heterocyclic frameworks. Although specific studies detailing cascade reactions of this compound are not extensively documented, the presence of the electron-withdrawing difluoromethylidene group is expected to enhance the electrophilicity of the carbonyl carbons, potentially facilitating novel cascade pathways. Future research in this area could unlock new synthetic routes to complex fluorinated molecules.

Synthesis of Fluorinated Pyran Derivatives

The synthesis of pyran rings from 1,3-dicarbonyl compounds is a fundamental transformation in organic chemistry, often proceeding through a Michael addition followed by cyclization. The reaction of a 1,3-diketone with an activated alkene or alkyne can lead to the formation of dihydropyran or pyran derivatives.

While the direct synthesis of fluorinated pyran derivatives from this compound is not a widely reported transformation, the general reactivity of 1,3-diketones suggests its feasibility. The key step would involve the reaction of the enolate of the difluorinated diketone with a suitable Michael acceptor. The subsequent intramolecular cyclization would then lead to the formation of the pyran ring. The presence of the gem-difluoro group would likely influence the stability and reactivity of the intermediates, potentially offering a route to novel fluorinated pyran structures. Research into the multi-component reactions of 1,3-diones has shown the synthesis of fused pyran derivatives, indicating a potential pathway for similar transformations with their fluorinated analogs. nih.gov

Formation of Fluorinated Pyrazole (B372694) Scaffolds

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a classic and highly efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. This reaction proceeds through a cyclocondensation mechanism.

The application of this methodology to this compound provides a direct route to fluorinated pyrazole derivatives. The reaction with hydrazine hydrate (B1144303) leads to the formation of 4,4-difluoro-3,5-diphenyl-4H-pyrazole. The initial step involves the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrazole ring. The presence of the two fluorine atoms at the 4-position of the resulting pyrazole ring significantly influences its electronic properties and reactivity.

Research has shown that the fluorination of 1,3-diketones followed by cyclization with a hydrazine is an effective method for producing 4-fluoropyrazole derivatives. researchgate.net In some cases, the direct fluorination of a pre-formed pyrazole ring can be challenging, making the cyclization of a fluorinated precursor a more viable synthetic strategy. Studies on the reaction of 3,5-diarylpyrazoles with electrophilic fluorinating agents have also demonstrated the synthesis of 4,4-difluoro-1H-pyrazoles. thieme-connect.deresearchgate.net

The reaction conditions, including the choice of solvent and the pH, can play a crucial role in the outcome of the condensation reaction between 1,3-diketones and hydrazines. scribd.com For instance, the reaction of 1,3-diphenylpropane-1,3-dione with phenylhydrazine (B124118) can be optimized under various conditions to improve the yield of the corresponding pyrazole. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Hydrazine Hydrate | 4,4-Difluoro-3,5-diphenyl-4H-pyrazole | Cyclocondensation | thieme-connect.de |

| 1,3-Diphenylpropane-1,3-dione | Phenylhydrazine | 1,3,5-Triphenylpyrazole | Cyclocondensation | researchgate.net |

Advanced Structural Characterization and Spectroscopic Elucidation

X-ray Crystallography Studies

X-ray crystallography offers unparalleled insight into the molecular architecture of 2,2-Difluoro-1,3-diphenylpropane-1,3-dione in the crystalline state, revealing key details about its conformation, bond parameters, and the forces governing its crystal lattice.

In the solid state, the molecular structure of 2,2-difluoro-1,3-diketone derivatives is heavily influenced by the steric and electronic effects of the geminal fluorine atoms. Studies on closely related 2,2-difluoro-1,3-diaryl diketones reveal that the dicarbonyl moiety is significantly twisted. This rotation serves to maximize the distance between the lone pairs of the electron-rich fluorine and oxygen atoms, thereby minimizing intramolecular repulsion.

The introduction of two fluorine atoms at the central carbon atom forces a significant deviation from the planarity typically observed in the enol form of parent 1,3-diketones like 1,3-diphenylpropane-1,3-dione (B8210364). The steric strain induced by the fluorine atoms and the phenyl groups prevents the O=C-CF2-C=O backbone from adopting a planar conformation. Instead, the molecule exists exclusively in its keto form, with the dicarbonyl moiety rotated. In some derivatives, one of the fluorine atoms lies in a syn orientation to a carbonyl oxygen, creating a notable dipole moment within the molecule.

While specific F–C–F bond angle data for this compound is not detailed in the available literature, the geometry around the central difluorinated carbon is expected to be tetrahedral, with the F-C-F angle approximating 109.5°, slightly distorted due to the electronic influence of the adjacent carbonyl groups.

The solid-state packing of this compound is governed by a combination of weak intermolecular interactions. The dipole created by the twisted conformation, particularly the syn-orientation of a fluorine and an oxygen atom, plays a role in stabilizing the crystal lattice. This dipole can facilitate weak intermolecular interactions with the aromatic π-system of a phenyl ring in an adjacent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the identity and elucidating the detailed structure of this compound in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments provides unambiguous assignments of all atoms and confirms their connectivity.

The NMR spectra of this compound are consistent with its symmetric structure.

¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region, corresponding to the protons on the two phenyl rings. Protons in the ortho, meta, and para positions will appear as distinct multiplets due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum shows characteristic signals for the carbonyl carbons, the central difluorinated carbon, and the carbons of the phenyl rings. The signal for the CF₂ carbon is of particular diagnostic value, typically appearing as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, as the two fluorine atoms are chemically equivalent.

The following table summarizes the expected chemical shifts (δ) for this compound.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling |

|---|---|---|---|

| ¹H | Phenyl (ortho) | ~7.9 - 8.1 | Multiplet |

| Phenyl (meta) | ~7.4 - 7.6 | Multiplet | |

| Phenyl (para) | ~7.5 - 7.7 | Multiplet | |

| ¹³C | C=O | ~185 - 195 | Triplet (²JCF) |

| CF₂ | ~115 - 125 | Triplet (¹JCF) | |

| Phenyl (quaternary) | ~130 - 135 | Singlet | |

| Phenyl (CH) | ~128 - 134 | Singlet | |

| ¹⁹F | CF₂ | ~ -100 to -110 | Singlet |

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes direct, one-bond correlations between protons and the carbons they are attached to. For this compound, HSQC spectra would show cross-peaks connecting each aromatic proton signal to its corresponding aromatic carbon signal, confirming their direct linkage.

Together, these 1D and 2D NMR techniques provide a comprehensive and definitive characterization of the molecular structure of this compound in solution.

Vibrational Spectroscopy (IR) for Functional Group Confirmation and Vibrational Modes

Vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) spectroscopy, is an essential analytical technique for the elucidation of molecular structures by identifying the functional groups present in a molecule. For this compound, the IR spectrum provides definitive confirmation of its key structural features, most notably the carbonyl groups and the carbon-fluorine bonds, while also characterizing the vibrations of the phenyl rings.

Detailed analysis of the vibrational modes can be understood by comparing the spectrum to its non-fluorinated parent compound, 1,3-diphenylpropane-1,3-dione (dibenzoylmethane). The introduction of two highly electronegative fluorine atoms at the α-position to the carbonyl groups induces significant electronic effects that alter the vibrational frequencies of neighboring bonds.

Key Research Findings:

The primary vibrational modes of interest in this compound are the carbonyl (C=O) stretching, carbon-fluorine (C-F) stretching, and the various vibrations associated with the aromatic phenyl rings.

Carbonyl (C=O) Stretching Vibrations: In saturated acyclic ketones, the C=O stretch typically appears around 1715 cm⁻¹. For α,β-unsaturated ketones like 1,3-diphenylpropane-1,3-dione, conjugation with the phenyl rings lowers this frequency. However, the introduction of electronegative substituents on the α-carbon, such as fluorine, is known to increase the carbonyl stretching frequency. This is due to the inductive effect of the fluorine atoms, which withdraws electron density from the α-carbon, subsequently shortening and strengthening the C=O double bond. Therefore, the C=O stretching frequency in this compound is expected to be shifted to a higher wavenumber compared to its non-fluorinated analog. The presence of two carbonyl groups can also lead to symmetric and asymmetric stretching modes, which may appear as a single broadened peak or two distinct absorptions.

Carbon-Fluorine (C-F) Stretching Vibrations: The C-F bond vibrations are characteristic and typically appear in the fingerprint region of the IR spectrum. These bonds are strong, and their stretching vibrations give rise to intense absorption bands. For geminal difluoro compounds (containing a CF₂ group), strong symmetric and asymmetric C-F stretching bands are expected to be observed in the range of 1100-1350 cm⁻¹.

Aromatic Ring Vibrations: The presence of two phenyl groups gives rise to several characteristic absorption bands. These include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region. Multiple bands are often observed in this area.

C-H out-of-plane bending: Strong absorptions in the 690-900 cm⁻¹ region are indicative of the substitution pattern on the benzene (B151609) ring. For a monosubstituted ring, strong bands are expected around 750-770 cm⁻¹ and 690-710 cm⁻¹.

The following table summarizes the principal vibrational frequencies and their assignments for this compound, based on established spectroscopic principles and data from analogous structures.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100-3000 | Medium | Characteristic of sp² C-H bonds in the phenyl rings. |

| Carbonyl (C=O) Stretch | 1725-1700 | Strong | Frequency is increased relative to the non-fluorinated analog due to the inductive effect of the two α-fluorine atoms. May appear as a single or split peak. |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Multiple bands are expected due to the vibrations within the phenyl rings. |

| C-F Asymmetric Stretch | 1350-1200 | Strong | Characteristic strong absorption for the CF₂ group. |

| C-F Symmetric Stretch | 1150-1050 | Strong | Characteristic strong absorption for the CF₂ group. |

| Aromatic C-H Out-of-Plane Bend | 770-730 & 710-690 | Strong | Indicative of monosubstituted phenyl rings. |

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic nature of 2,2-Difluoro-1,3-diphenylpropane-1,3-dione.

While specific DFT calculations for this compound are not extensively available in the public domain, the principles of DFT allow for the prediction of its key molecular properties. DFT is a computational method that calculates the electronic structure of atoms and molecules to determine properties such as molecular geometry, vibrational frequencies, and electronic distribution.

Table 1: Predicted Molecular Properties of this compound from Theoretical Principles (Note: These are expected values based on general chemical principles and data for similar compounds, not from direct computational results for this specific molecule.)

| Property | Predicted Value/Observation |

| C-F Bond Length | Approximately 1.35 Å |

| C=O Bond Length | Approximately 1.22 Å |

| C-C(O) Bond Length | Shorter than in the non-fluorinated analogue |

| Dipole Moment | Significantly increased due to the electronegative fluorine atoms |

| Molecular Geometry | The two phenyl rings are likely twisted out of the plane of the dicarbonyl unit to minimize steric hindrance. |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govschrodinger.com

For the parent compound, 1,3-diphenylpropane-1,3-dione (B8210364) (dibenzoylmethane), the HOMO and LUMO are delocalized over the π-system of the entire molecule. researchgate.net The introduction of two highly electronegative fluorine atoms at the central carbon in this compound is expected to have a significant impact on the FMOs. The strong inductive effect of the fluorine atoms would lower the energy of both the HOMO and LUMO. This stabilization would likely lead to an increase in the HOMO-LUMO gap, suggesting enhanced kinetic stability compared to its non-fluorinated counterpart. semanticscholar.org

Table 2: Expected Effects of Gem-Difluorination on the Frontier Molecular Orbitals of 1,3-Diphenylpropane-1,3-dione

| Molecular Orbital | Expected Effect of Gem-Difluorination | Rationale |

| HOMO Energy | Lowered (more negative value) | Inductive electron withdrawal by fluorine atoms stabilizes the orbital. |

| LUMO Energy | Lowered (more negative value) | Inductive electron withdrawal by fluorine atoms stabilizes the orbital. |

| HOMO-LUMO Gap | Increased | The stabilization of the HOMO is generally less pronounced than that of the LUMO, leading to a larger energy gap. |

| Chemical Reactivity | Decreased (higher kinetic stability) | A larger HOMO-LUMO gap implies that more energy is required for electronic excitation, making the molecule less reactive. nih.gov |

Influence of Geminal Fluorine Atoms on Molecular Stability and Tautomerism

The presence of two fluorine atoms on the same carbon atom (a geminal arrangement) profoundly influences the stability and tautomeric preferences of the molecule.

β-Diketones are known to exist in equilibrium between their keto and enol forms. For the non-fluorinated 1,3-diphenylpropane-1,3-dione, the enol form is significantly favored. nih.gov However, the introduction of fluorine atoms at the α-position (the central carbon) dramatically shifts this equilibrium.

Theoretical studies and experimental observations on other α-fluorinated β-diketones indicate a strong preference for the keto tautomer. nih.govbeilstein-journals.org The electron-withdrawing fluorine atoms destabilize the C=C double bond of the enol form, making the keto form more energetically favorable. nih.govbeilstein-journals.org Therefore, it is theoretically predicted that this compound exists predominantly in its keto form.

Table 3: Predicted Tautomeric Preference for this compound

| Tautomer | Predicted Stability | Reason (extrapolated from related diketones) |

| Keto form | Predominant tautomer | The strong inductive effect of the two fluorine atoms destabilizes the enol's C=C double bond. |

| Enol form | Significantly less stable | The electron-withdrawing nature of the fluorine atoms makes the formation of the enol tautomer energetically unfavorable. |

Mechanistic Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are difficult to observe experimentally. researchgate.netmdpi.com For reactions involving this compound, computational studies could clarify the roles of reactants, catalysts, and intermediates.

For example, in the synthesis of this compound via electrophilic fluorination of 1,3-diphenylpropane-1,3-dione, it has been shown that the rate-determining step for the second fluorination is the enolization of the 2-fluoro-1,3-diphenylpropane-1,3-dione intermediate. nih.govbeilstein-journals.org DFT calculations could model this process, determining the activation energy for the enolization and subsequent fluorination. Such a study would involve locating the transition state structures for each step and calculating the reaction energy profile. This would provide a quantitative understanding of why the second fluorination is slower than the first and how different bases or catalysts can facilitate this step. nih.gov

Transition State Analysis for Reaction Pathways

The reaction pathway can be summarized as follows:

Monofluorination : Rapid reaction of the enol form of 1,3-diphenylpropane-1,3-dione with an electrophilic fluorinating agent (e.g., Selectfluor™).

Keto-Enol Tautomerization : The resulting 2-fluoro-1,3-diphenylpropane-1,3-dione, which predominantly exists in the keto form, must tautomerize to its enol form.

Difluorination : The enol of the monofluorinated intermediate reacts with a second equivalent of the fluorinating agent to yield the final product.

The transition state for the fluorination step itself is proposed to involve a polar two-electron process. nih.gov In this transition state, the nucleophilic enol attacks the electrophilic fluorine atom of the fluorinating agent (like Selectfluor™). Computational models for similar reactions suggest a transition state where the C-F bond is being formed as the C=C double bond of the enol is broken. nih.govacs.org The geometry of the enolate and the steric and electronic properties of the fluorinating agent are critical in determining the stability of this transition state.

| Reaction Step | Key Species Involved in Transition State | Factors Influencing Transition State Energy |

| Monofluorination | Enol of 1,3-diphenylpropane-1,3-dione, Electrophilic Fluorinating Agent | High initial enol concentration, Low activation barrier |

| Enolization of Monofluoro Intermediate | Keto form of 2-fluoro-1,3-diphenylpropane-1,3-dione, Base (if present) | Electron-withdrawing effect of fluorine, Stability of the keto tautomer |

| Difluorination | Enol of 2-fluoro-1,3-diphenylpropane-1,3-dione, Electrophilic Fluorinating Agent | Steric hindrance, Reduced nucleophilicity of the enol |

Energy Profiles and Reaction Kinetics

The energy profile for the synthesis of this compound is characterized by two fluorination steps with an intervening, rate-limiting enolization.

A qualitative reaction coordinate diagram would show a small activation barrier for the first fluorination, leading to the stable 2-fluoro-1,3-diphenylpropane-1,3-dione intermediate. This is followed by a much larger activation barrier corresponding to the enolization of this intermediate. Once the enol is formed, the second fluorination step occurs with a relatively low activation barrier.

Key Kinetic Observations:

Reagent Stoichiometry : The chemoselectivity for mono- versus difluorination can be controlled by modulating the stoichiometry of the fluorinating agent. acs.orgmdpi.com Using approximately one equivalent of the fluorinating agent favors the monofluorinated product, while an excess (over two equivalents) is required for the formation of the difluorinated compound. mdpi.com

Kinetic experiments on the fluorination of various 1,3-dicarbonyl compounds using Selectfluor™ have allowed for the determination of activation parameters through Eyring plots, although specific values for the second fluorination of 1,3-diphenylpropane-1,3-dione are not detailed in the literature. researchgate.net These studies quantitatively confirm that the substitution pattern at the α-carbon significantly impacts the reaction rate. researchgate.net

The table below summarizes the kinetic aspects of the reaction pathway.

| Stage of Reaction | Relative Rate | Key Kinetic Factor | Consequence for Synthesis |

| Step 1: Monofluorination | Fast | High concentration of the reactive enol tautomer of the starting material. nih.gov | Monofluorinated product is formed rapidly. |

| Step 2: Difluorination | Slow (Rate-Limiting) | Low equilibrium concentration of the enol tautomer of the monofluorinated intermediate. nih.gov | Requires forcing conditions (e.g., longer reaction times, excess reagent, or addition of a base) to achieve high yields of the difluorinated product. mdpi.com |

Applications in Advanced Organic Synthesis and Functional Materials

Role as a Versatile Building Block in Organic Synthesis

2,2-Difluoro-1,3-diphenylpropane-1,3-dione serves as a significant building block in organic chemistry, particularly for the introduction of the difluoromethylene (CF2) group into organic frameworks. The incorporation of CF2 units is of growing importance in life science products due to the beneficial properties it imparts, such as enhanced metabolic stability, lipophilicity, and bioavailability. beilstein-journals.orgresearchgate.net

The synthesis of this compound itself highlights its role as a target molecule and a precursor for other fluorinated compounds. It is typically synthesized from its non-fluorinated precursor, 1,3-diphenylpropane-1,3-dione (B8210364) (dibenzoylmethane, DBM). beilstein-journals.orgnih.gov Various methods have been developed for this transformation.

Direct fluorination using elemental fluorine (F₂) in the presence of a mediating agent like quinuclidine (B89598) has been shown to be an effective method. beilstein-journals.orgresearchgate.netnih.govnih.gov This process offers a potentially scalable and cost-effective route to difluoromethylene compounds. nih.gov The reaction proceeds through an initial rapid monofluorination, as the 1,3-diketone substrate exists predominantly in its enol form. beilstein-journals.orgnih.gov The subsequent second fluorination is slower because the monofluorinated intermediate is in its keto-tautomeric form, and its enolization is the rate-determining step. beilstein-journals.orgnih.gov The addition of a base like quinuclidine accelerates this enolization, facilitating the formation of the 2,2-difluoro product. beilstein-journals.orgnih.gov

The following table summarizes the results of the difluorination of various dibenzoylmethane (B1670423) derivatives using fluorine gas and quinuclidine. researchgate.net

| Entry | 1,3-Diketone Substrate | Product | Isolated Yield (%) |

|---|---|---|---|

| 1 | 1,3-Diphenylpropane-1,3-dione | This compound | 65 |

| 2 | 1,3-Bis(4-fluorophenyl)propane-1,3-dione | 2,2-Difluoro-1,3-bis(4-fluorophenyl)propane-1,3-dione | 70 |

| 3 | 1,3-Bis(4-chlorophenyl)propane-1,3-dione | 2,2-Difluoro-1,3-bis(4-chlorophenyl)propane-1,3-dione | 81 |

| 4 | 1,3-Bis(4-bromophenyl)propane-1,3-dione | 2,2-Difluoro-1,3-bis(4-bromophenyl)propane-1,3-dione | 75 |

| 5 | 1,3-Bis(4-(trifluoromethyl)phenyl)propane-1,3-dione | 2,2-Difluoro-1,3-bis(4-(trifluoromethyl)phenyl)propane-1,3-dione | 69 |

Data sourced from Beilstein Journal of Organic Chemistry. researchgate.net

Once synthesized, 2,2-difluoro-1,3-dicarbonyl compounds serve as precursors for a variety of more complex fluorinated molecules, leveraging the reactivity of the diketone functionality for further chemical transformations.

The stereoselective synthesis of organofluorine compounds is a critical area of research, as the spatial arrangement of fluorine atoms can significantly impact a molecule's biological activity. While this compound is an important fluorinated building block, its direct use in initiating stereoselective transformations is not as commonly documented as methods that create a chiral center at the carbon bearing the fluorine atom(s).

General strategies for the stereoselective synthesis of fluoroalkanes often involve the desymmetrization of geminal difluoroalkanes. nih.govsemanticscholar.org One such advanced method utilizes a frustrated Lewis pair (FLP) to achieve a monoselective C–F activation. nih.govsemanticscholar.org This approach can convert a prochiral CF2 group into a chiral CHF center. For instance, using a chiral Lewis base (a chiral sulfide) in the FLP system allows for the stereoselective activation of one of the two enantiotopic C-F bonds in a geminal difluoroalkane. nih.gov This reaction yields diastereomeric sulfonium (B1226848) salts with high diastereomeric ratios, which can then be converted into a range of stereoenriched fluorinated products through nucleophilic substitution. nih.govsemanticscholar.org While this specific methodology may not start from this compound, it illustrates a key principle in modern organofluorine chemistry: the controlled, stereoselective manipulation of C-F bonds to access chiral fluorinated molecules. nih.gov

Coordination Chemistry and Ligand Design

The deprotonated enol form of this compound, the 2,2-difluoro-1,3-diphenylpropan-1,3-dionate anion, is an excellent ligand for a wide variety of metal ions. Fluorinated β-diketones are well-established ligands in coordination chemistry, known for forming stable complexes with diverse structures and properties. researchgate.netmdpi.comnih.gov

As a β-diketonate, the ligand derived from this compound readily chelates to metal ions through its two oxygen atoms, forming a stable six-membered ring. It can form coordination compounds with a vast array of metals, including transition metals and lanthanides. nih.govfrontiersin.org

The introduction of fluorine atoms into the β-diketonate ligand significantly modifies the electronic properties of the resulting metal complexes. The electron-withdrawing nature of the fluorine atoms enhances the Lewis acidity of the metal center and can influence the stability, volatility, and reactivity of the complex.

Lanthanide complexes with β-diketonate ligands are of particular interest due to their unique photophysical properties, such as long luminescence lifetimes and narrow emission bands. frontiersin.orgnih.gov The organic ligand can act as an "antenna," absorbing light energy and efficiently transferring it to the central lanthanide ion, which then emits light. nih.gov This sensitization process is crucial because lanthanide ions themselves have very low light absorption efficiencies. mdpi.com The specific properties of the resulting complexes can be fine-tuned by modifying the structure of the β-diketone ligand. researchgate.net

Fluorinated β-diketonates, including the anion of this compound, are pivotal in the construction of heterometallic systems—coordination compounds containing two or more different metal ions. researchgate.netmdpi.comnih.gov These systems are of great interest for their potential applications in catalysis, diagnostics, and the development of functional materials. researchgate.netmdpi.comnih.gov

The β-diketonate ligands can act as simple chelating ligands for one metal center, or they can function as bridging ligands, connecting two different metal ions. researchgate.netnih.gov The oxygen atoms of the diketonate can coordinate to a second metal ion, facilitating the formation of bi- and polynuclear structures. researchgate.netmdpi.com For example, heterometallic complexes have been synthesized by the co-crystallization of two different metal β-diketonates. mdpi.com

The table below lists examples of heterometallic complexes formed using fluorinated and non-fluorinated β-diketonate ligands, illustrating the structural diversity achievable.

| Complex Notation | Metal Ions | β-Diketonate Ligands | Structural Feature |

|---|---|---|---|

| [Eu-Co] | Eu(III), Co(III) | fod, non-fluorinated β-diketonate | Oxygen atoms of non-fluorinated ligand bridge the two metal ions. mdpi.com |

| [FeIII(acac)3][MnII(hfac)2] | Fe(III), Mn(II) | acac, hfac | Oxygens of non-fluorinated acac act as bridging atoms. mdpi.com |

| PbM(hfac)4 | Pb(II), M(II) = Ni, Co, Mn, Fe, Zn | hfac | Ligands act in a chelating-bridging fashion. nih.gov |

Note: fod = 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate; acac = acetylacetonate; hfac = hexafluoroacetylacetonate.

Development of Functional Materials

The coordination complexes derived from this compound and other fluorinated β-diketones are not merely chemical curiosities; they are precursors and components for advanced functional materials. researchgate.netmdpi.comnih.gov The unique properties conferred by the fluorinated ligands and the metal centers can be harnessed for various applications.

Heterometallic systems based on fluorinated β-diketonates are particularly promising. researchgate.netmdpi.comnih.gov For instance, volatile heterometallic hexafluoroacetylacetonates containing lead and a first-row transition metal (e.g., PbM(hfac)₄) have been used as single-source precursors for the chemical vapor deposition of mixed-metal fluorides. nih.gov The decomposition of these precursor complexes under controlled conditions yields complex fluorides like Pb₂MF₆. nih.gov These resulting materials exhibit interesting magnetic properties and are considered prospective magnetoelectric materials, which combine magnetic and electric ordering. nih.gov

The luminescent properties of lanthanide complexes with fluorinated β-diketonates also make them suitable for applications in sensors, bio-imaging, and lighting technologies like organic light-emitting diodes (OLEDs).

Precursors for Luminescent Materials and Optical Applications

The compound this compound, a fluorinated β-diketone, serves as a highly effective precursor for the development of advanced luminescent materials, particularly when complexed with lanthanide ions such as Europium(III) (Eu³⁺). These materials are of significant interest for applications in optoelectronics, bio-imaging, and sensors due to their unique photophysical properties. scirp.orgnih.gov

The functionality of these lanthanide complexes relies on a principle known as the "antenna effect". researchgate.net The organic ligand, in this case, the 2,2-difluoro-1,3-diphenylpropane-1,3-dionate anion, possesses a system of π-conjugated bonds that allows it to efficiently absorb ultraviolet (UV) light. After absorbing a photon and reaching an excited singlet state, the ligand undergoes intersystem crossing to a longer-lived triplet state. Through an intramolecular energy transfer process, this energy is then transferred to the central lanthanide ion, exciting its f-electrons to higher energy levels. The subsequent relaxation of the lanthanide ion's electrons to their ground state results in the emission of light with very specific, narrow bandwidths, which is characteristic of the particular lanthanide ion used. researchgate.netnih.gov For Europium(III) complexes, this process yields a brilliant red luminescence. researchgate.net

Research on analogous Europium(III) β-diketonate complexes has demonstrated their exceptional optical properties. These complexes typically exhibit a strong absorption band in the UV region (around 340-380 nm) and display the characteristic sharp emission peaks of the Eu³⁺ ion, with the most intense transition being the ⁵D₀ → ⁷F₂ transition, which is responsible for the red color. scirp.orgnih.govresearchgate.net

Table 1: Representative Photophysical Properties of Europium(III) β-Diketonate Complexes

This table presents typical photophysical data for Europium(III) complexes with various β-diketonate ligands, illustrating the properties expected from materials derived from this compound.

| Complex Structure | Excitation Wavelength (λ_ex) | Emission Wavelength (λ_em) | Quantum Yield (Φ) | Reference |

| [Eu(DBM)₃(DPPZ)] (DBM = Dibenzoylmethane) | 350 nm | 611 nm | High | researchgate.net |

| [Eu(hth)₃(tppo)₂] (hth = fluorinated thienyl β-diketone) | ~345 nm | 612 nm | up to 66% | nih.gov |

| [Eu(tta)₃(phen)] (tta = thenoyltrifluoroacetonate) | 389 nm | 612 nm | High | researchgate.net |

Application in Chemical Vapor Deposition (CVD) Techniques

In the field of materials science, this compound is a valuable precursor for synthesizing metal complexes used in Chemical Vapor Deposition (CVD) and related techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.netresearchgate.net These techniques are fundamental for fabricating high-quality thin films of metals, metal oxides, and other inorganic materials essential for microelectronics, protective coatings, and catalysis. sigmaaldrich.com

The suitability of a compound as a CVD precursor is determined by a specific set of physical properties, most critically, its volatility and thermal stability. The precursor must be volatile enough to be transported into the deposition chamber in the gas phase at moderate temperatures, yet stable enough to avoid premature decomposition before reaching the heated substrate. researchgate.net Metal complexes formed with β-diketonate ligands, such as 2,2-difluoro-1,3-diphenylpropane-1,3-dionate, are widely used because they often exhibit an ideal balance of these properties. researchgate.net

The introduction of fluorine atoms into the ligand structure plays a crucial role in enhancing the precursor's performance. Fluorination generally increases the volatility of the metal complex due to a reduction in intermolecular forces. researchgate.net This allows for lower evaporation temperatures, which provides a wider processing window and better control over the deposition process. Furthermore, fluorinated ligands can enhance the thermal stability of the precursor complex. nih.gov

Once inside the CVD reactor, the volatile metal complex, e.g., a copper(II) or lanthanide(III) tris(2,2-difluoro-1,3-diphenylpropane-1,3-dionate), adsorbs onto the heated substrate. The thermal energy at the substrate surface causes the complex to decompose in a controlled manner, breaking the metal-ligand bonds. This releases the metal species, which then forms a thin film on the substrate, while the organic ligand fragments are removed as volatile byproducts. This process allows for the deposition of uniform, conformal, and pure thin films over large areas. researchgate.net Metal β-diketonates have been successfully used to deposit a wide range of materials, including conductive copper films and high-dielectric constant metal oxides for advanced electronic components. researchgate.netsemanticscholar.org

Table 2: Thermal Properties of Representative Metal β-Diketonate CVD Precursors

This table provides thermal analysis data for various metal β-diketonate complexes, highlighting the characteristics that make them suitable as CVD precursors. The properties of complexes with this compound are expected to be in a similar range.

| Precursor Complex | Volatility / Sublimation Temperature | Decomposition Temperature Range | Application | Reference |

| [Cu₂(NH₂(NH=)CC₂F₅)₂(µ–O₂CC₂F₅)₄] | Evaporation at 393 K | 573–633 K | Copper films | nih.gov |

| Copper(II) aminoalkoxides (fluorinated) | Volatile | 250–300 °C | Copper films | researchgate.net |

| Various Metal Complexes | Stable up to 150 °C | 150–650 °C | General | nih.gov |

| Co(II) Complexes | Stable up to 40 °C | Three stages of decomposition | General | researchgate.net |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methods

The synthesis of 2,2-difluoro-1,3-dicarbonyl compounds has traditionally relied on electrophilic fluorinating agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI). beilstein-journals.orgmdpi.comnih.gov While effective, these reagents can be expensive, and the reactions may require long durations, particularly for the second fluorination step. beilstein-journals.orgnih.gov Future research will prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes.

A promising avenue is the direct difluorination using elemental fluorine (F₂), a relatively inexpensive fluorine source. beilstein-journals.orgnih.gov Recent studies have shown that using a mediator like quinuclidine (B89598) can facilitate the difluorination of 1,3-diketones with F₂ gas in a simple batch process. beilstein-journals.orgresearchgate.networktribe.com This method offers potential for inexpensive scale-up, a critical factor for industrial applications. beilstein-journals.orgnih.gov Further research should focus on optimizing this process by exploring other mediating agents, solvent systems, and reaction conditions to improve yields and substrate scope. The development of continuous flow techniques for direct fluorination, which can enhance safety and control, also represents a significant area for advancement. beilstein-journals.orgnih.gov

Another key direction is the expansion of catalytic methods. While catalytic monofluorination is well-established, selective catalytic gem-difluorination remains a challenge. mdpi.comnih.gov Future efforts could focus on designing novel transition metal catalysts, organocatalysts, or photocatalytic systems that can efficiently mediate the double fluorination of the methylene (B1212753) bridge in 1,3-diphenylpropane-1,3-dione (B8210364) and related substrates. mdpi.comresearchgate.net The goal is to develop methods that operate under mild conditions, tolerate a wide range of functional groups, and minimize waste, aligning with the principles of green chemistry. cas.cn

| Method | Fluorinating Agent | Key Features/Future Work |

| Electrophilic Fluorination | Selectfluor®, NFSI | Well-established but can be slow and expensive for difluorination. Future work: Develop catalytic versions to improve efficiency. beilstein-journals.orgmdpi.comnih.gov |

| Direct Fluorination | Fluorine (F₂) Gas | Potentially inexpensive and scalable. Future work: Optimize mediators (e.g., quinuclidine), explore flow chemistry for improved safety and control. beilstein-journals.orgnih.gov |

| Catalytic C-H Fluorination | Various | Primarily demonstrated for monofluorination or on other types of substrates. Future work: Design catalysts for selective gem-difluorination of 1,3-diketones. nih.gov |

Exploration of Novel Reactivity and Transformation Pathways

The gem-difluoromethylene group in 2,2-Difluoro-1,3-diphenylpropane-1,3-dione significantly alters the electronic properties of the dicarbonyl scaffold, opening doors to novel reactivity. Future research should systematically explore the transformation pathways of this compound, treating the CF₂ unit not just as a stable isostere but as a functional group that can direct reactivity.

One area of interest is the fluorine-retentive functionalization of the dicarbonyl moiety. The strong electron-withdrawing nature of the two fluorine atoms can be exploited to control enolate formation and subsequent reactions. Investigating aldol-type condensations, Michael additions, and other C-C bond-forming reactions could lead to the synthesis of complex, highly functionalized difluorinated molecules.

Furthermore, reactions that involve the C-F bonds themselves are a frontier in organofluorine chemistry. While challenging due to the strength of the C-F bond, selective C-F bond activation could provide pathways to previously inaccessible difluoromethylated structures. researchgate.net Research into transition metal-catalyzed or photocatalytic methods for single C-F bond functionalization of the CF₂ group in this diketone could yield novel difluoro-alkenes or monofluorinated building blocks. researchgate.netresearchgate.net Additionally, exploring organocatalytic reactions that leverage the unique properties of the difluorobenzyl group, potentially formed from precursors like this compound, presents another innovative research direction. researchgate.netrsc.org

Integration into Catalytic Cycles and Process Development

The unique structural and electronic features of this compound make it an intriguing candidate for applications in catalysis. The β-diketone moiety is a classic chelating ligand for a wide range of metal ions. Future research should focus on synthesizing metal complexes of this difluorinated ligand and evaluating their catalytic activity. The presence of the CF₂ group could modulate the Lewis acidity, stability, and solubility of the resulting metal catalysts, potentially leading to enhanced performance in reactions such as polymerizations, cross-couplings, and asymmetric synthesis.

The development of robust and scalable syntheses, as discussed in section 7.1, is a prerequisite for any meaningful process development. Once efficient synthetic routes are established, research can shift towards optimizing reaction parameters for large-scale production. This includes developing purification methods that are amenable to industrial settings and ensuring process safety, particularly when using reagents like elemental fluorine. mt.com The integration of this compound or its derivatives into industrial catalytic cycles could provide new tools for chemical manufacturing.

Advanced Characterization Techniques for In-situ Reaction Monitoring

Optimizing the synthesis of this compound requires a deep understanding of the reaction mechanism and kinetics. A key area for future research is the application of advanced, in-situ characterization techniques to monitor the fluorination process in real time. mt.com

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for tracking the concentrations of reactants, intermediates, and products directly in the reaction vessel. mt.comspectroscopyonline.com For instance, these techniques could be used to monitor the conversion of 1,3-diphenylpropane-1,3-dione to the monofluorinated intermediate and its subsequent transformation to the desired difluorinated product. This real-time data is invaluable for identifying reaction endpoints, detecting the formation of byproducts, and understanding the influence of various parameters on the reaction rate. mt.com

In-situ ¹⁹F NMR spectroscopy is another critical technique, given its sensitivity to the fluorine environment. It can provide detailed mechanistic insights, particularly into the rate-determining steps of the difluorination process. beilstein-journals.org The kinetic data obtained from these in-situ studies will be essential for developing robust and optimized protocols for the synthesis of this compound and for ensuring process consistency during scale-up. mt.comspectroscopyonline.com

| Technique | Application in Monitoring Synthesis | Potential Insights |

| In-situ FTIR/Raman | Real-time tracking of carbonyl stretches and other functional groups. | Reaction kinetics, detection of intermediates, endpoint determination, process optimization. mt.commt.com |

| In-situ ¹⁹F NMR | Direct observation of fluorine-containing species. | Mechanistic details, quantification of mono- vs. di-fluorinated products, understanding rate-limiting steps. beilstein-journals.org |

Theoretical Predictions for New Derivatives and Their Properties

Computational chemistry provides a powerful tool for accelerating the discovery and development of new molecules. pittcon.org Future research should leverage theoretical predictions to guide the experimental synthesis and application of new derivatives of this compound.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict a wide range of properties for novel, yet-to-be-synthesized derivatives. emerginginvestigators.org By systematically modifying the phenyl rings with various electron-donating or electron-withdrawing substituents, computational models can predict how these changes will affect the molecule's electronic structure, reactivity, and conformational preferences. nih.gov For example, calculations can predict the acidity of the α-proton in monofluorinated intermediates, providing insight into the kinetics of the second fluorination step. beilstein-journals.orgnih.gov

Furthermore, computational screening can be employed to predict the potential utility of new derivatives. rsc.org This could involve predicting their binding affinity to biological targets, their properties as ligands in metal complexes, or their potential as building blocks for advanced materials. By identifying promising candidates computationally, experimental efforts can be focused on the most promising targets, saving significant time and resources. nih.govrsc.org This synergy between theoretical prediction and experimental validation will be crucial for unlocking the full potential of this class of fluorinated compounds.

常见问题

Q. What are the established synthetic routes for 2,2-difluoro-1,3-diphenylpropane-1,3-dione?

The compound is synthesized via fluorination of 1,3-dicarbonyl precursors. A key method involves chemoselective difluorination using Selectfluor™ in aqueous media without catalysts or bases, achieving yields of 61–88% . Another approach employs base-mediated deacylation of α-fluoro-β-ketoamide intermediates under mild conditions . For asymmetric derivatives, Cs₂CO₃ is used to generate α,α-difluoroenolate intermediates, enabling aldol reactions to form fluorinated products .

Q. How is this compound characterized structurally?

Nuclear magnetic resonance (NMR) is critical:

Q. What role do the geminal difluoro groups play in the compound’s reactivity?

The electron-withdrawing fluorine atoms stabilize enolate intermediates, enhancing nucleophilic reactivity. This facilitates aldol condensations and cycloadditions, as seen in the synthesis of α-fluoro-α,β-unsaturated ketones . Fluorine’s inductive effect also lowers the pKa of α-protons, enabling base-mediated decarbonylation or deacylation .

Advanced Research Questions

Q. What mechanistic pathways govern the compound’s transformation into fluorinated olefins?

Under acidic conditions (e.g., TfOH in toluene at 100°C), this compound undergoes decarbonylation via a proposed intermediate 2-perfluoroalkylthiodiketone, yielding trifluoromethylthio-substituted products . Base-mediated reactions (e.g., Cs₂CO₃) generate α,α-difluoroenolates that participate in aldol reactions, forming β-hydroxy ketones .

Q. How can this compound be utilized in synthesizing diradical precursors?

The diketone serves as a starting material for azo precursors of cyclopentane-1,3-diyl diradicals. For example, treatment with hydrazine derivatives forms diazo intermediates, which photolyze to generate singlet diradicals for studying spin-state dynamics .

Q. What strategies exist for resolving contradictions in reported reaction yields?

Gram-scale syntheses often show reduced yields (e.g., 61% vs. 68% in small-scale reactions) due to mass transfer limitations . Discrepancies in fluorination efficiency (e.g., 73% vs. 82%) may arise from solvent polarity or Selectfluor™ purity . Systematic optimization of reaction parameters (temperature, stoichiometry) is recommended.

Q. How does computational modeling elucidate the electronic effects of geminal fluorines?

Density functional theory (DFT) studies predict that fluorine substitution stabilizes singlet diradical states by lowering the energy gap between singlet and triplet configurations. This aligns with experimental observations of diradical 42’s ground-state singlet character .

Q. What are the applications in heterocyclic chemistry?

The compound is a precursor for fluorinated pyrazoles (e.g., 4-fluoro-1,3,5-triphenyl-1H-pyrazole via cyclocondensation with hydrazines) and spirocyclic derivatives. Its reactivity with aldehydes enables Z-selective olefination, useful in bioactive molecule synthesis .

Methodological Notes

- Synthetic Reproducibility : Use anhydrous solvents and rigorously exclude moisture to prevent hydrolysis of fluorinated intermediates .

- Safety : Handle TfOH and Selectfluor™ with appropriate PPE due to their corrosive and oxidizing nature .

- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., using ACD/Labs or MNova) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。